Cas no 1161737-33-2 (6-cyclopropyl-2,3-dihydropyridazin-3-one)
6-cyclopropyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Cyclopropylpyridazin-3(2H)-one
- 3-cyclopropyl-1H-pyridazin-6-one
- 6-CYCLOPROPYL-3-PYRIDAZINONE
- AK140758
- SureCN1581483
- SureCN2547679
- 6-cyclopropyl-2,3-dihydropyridazin-3-one
- 6-cyclopropylpyridazin-3-ol
- DFNMWYPHXDMYBS-UHFFFAOYSA-N
- 6446AJ
- 3(2H)-Pyridazinone, 6-cyclopropyl-
- SY032949
- AB0075891
- Z1973465514
- 6-Cyclopropyl-3(2H)-pyridazinone
- DA-15154
- AKOS012077709
- AC-29688
- DS-7151
- MFCD16871334
- SCHEMBL1581483
- CS-W003885
- 1161737-33-2
- Z1013742704
- AKOS026713739
- EN300-197118
- DTXSID50695086
- F1967-2559
- F8883-3474
-
- MDL: MFCD16871334
- Inchi: 1S/C7H8N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
- InChI Key: DFNMWYPHXDMYBS-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2CC2)=NN1
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.1
Experimental Properties
- Color/Form: White to Yellow Solid
6-cyclopropyl-2,3-dihydropyridazin-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
6-cyclopropyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 59628-0.25/G |
6-CYCLOPROPYL-3-PYRIDAZINONE |
1161737-33-2 | 97% | 0.25g |
$17 | 2023-09-16 | |
| AstaTech | 59628-1/G |
6-CYCLOPROPYL-3-PYRIDAZINONE |
1161737-33-2 | 97% | 1g |
$53 | 2023-09-16 | |
| AstaTech | 59628-5/G |
6-CYCLOPROPYL-3-PYRIDAZINONE |
1161737-33-2 | 97% | 5g |
$224 | 2023-09-16 | |
| Alichem | A029183757-5g |
6-Cyclopropylpyridazin-3(2H)-one |
1161737-33-2 | 97% | 5g |
$679.80 | 2023-09-04 | |
| ChemScence | CS-W003885-250mg |
6-Cyclopropyl-3(2H)-pyridazinone |
1161737-33-2 | 250mg |
$29.0 | 2022-04-28 | ||
| ChemScence | CS-W003885-1g |
6-Cyclopropyl-3(2H)-pyridazinone |
1161737-33-2 | 1g |
$68.0 | 2022-04-28 | ||
| ChemScence | CS-W003885-5g |
6-Cyclopropyl-3(2H)-pyridazinone |
1161737-33-2 | 5g |
$298.0 | 2022-04-28 | ||
| TRC | C998008-50mg |
6-Cyclopropylpyridazin-3(2H)-one |
1161737-33-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C998008-100mg |
6-Cyclopropylpyridazin-3(2H)-one |
1161737-33-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C998008-500mg |
6-Cyclopropylpyridazin-3(2H)-one |
1161737-33-2 | 500mg |
$ 365.00 | 2022-06-06 |
6-cyclopropyl-2,3-dihydropyridazin-3-one Suppliers
6-cyclopropyl-2,3-dihydropyridazin-3-one Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 6-cyclopropyl-2,3-dihydropyridazin-3-one
Introduction to 6-cyclopropyl-2,3-dihydropyridazin-3-one (CAS No. 1161737-33-2)
6-cyclopropyl-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1161737-33-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a cyclopropyl substituent at the 6-position introduces unique electronic and steric properties, making it a promising scaffold for the development of novel bioactive molecules.
The structural features of 6-cyclopropyl-2,3-dihydropyridazin-3-one contribute to its potential pharmacological activity. The dihydropyridazine core is known to exhibit various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, the cyclopropyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability—key factors in drug design. These characteristics make it an attractive candidate for further investigation in drug discovery pipelines.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes and pathways involved in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. 6-cyclopropyl-2,3-dihydropyridazin-3-one has been explored as a lead compound in several preclinical studies due to its ability to modulate key enzymatic activities. For instance, preliminary studies suggest that this compound may interact with poly(ADP-ribose) polymerase (PARP) enzymes, which are implicated in DNA repair and cell survival mechanisms. Inhibiting PARP activity has shown promise in treating certain types of cancer, particularly those with BRCA mutations.
The cyclopropyl moiety in 6-cyclopropyl-2,3-dihydropyridazin-3-one also contributes to its unique chemical reactivity. This group can participate in various chemical transformations, including nucleophilic substitution and metal coordination, enabling synthetic chemists to modify its structure for improved pharmacokinetic properties or targeted biological activity. Such versatility makes it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
Advances in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds like 6-cyclopropyl-2,3-dihydropyridazin-3-one. Molecular docking studies have revealed potential interactions between this compound and target proteins, providing insights into its mechanism of action. Furthermore, virtual screening techniques have identified derivatives with enhanced potency and selectivity, paving the way for structure-activity relationship (SAR) studies.
The synthesis of 6-cyclopropyl-2,3-dihydropyridazin-3-one involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Key synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopropyl substituent. Optimizing these synthetic pathways is crucial for large-scale production and cost-effective drug development. Recent innovations in catalytic methods have improved yields and reduced byproduct formation, making the synthesis more efficient and environmentally sustainable.
From a medicinal chemistry perspective, 6-cyclopropyl-2,3-dihydropyridazin-3-one represents an excellent example of how structural modifications can influence biological activity. The dihydropyridazine core provides a rigid framework that can be fine-tuned through derivatization to achieve desired pharmacological effects. For example, introducing fluorine atoms or other halogenated groups can enhance metabolic stability and binding affinity. Such modifications are often guided by data from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to ensure high-quality structural information.
The potential applications of 6-cyclopropyl-2,3-dihydropyridazin-3-one extend beyond oncology. Research indicates that this compound may have neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory pathways. In preclinical models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, treatment with analogs of this compound has shown promising results in attenuating oxidative stress and neuronal damage. These findings underscore the compound’s therapeutic potential in neurological disorders.
In conclusion,6-cyclopropyl-2,3-dihydropyridazin-3-one (CAS No. 1161737-33-2) is a structurally intriguing heterocyclic compound with significant pharmaceutical promise. Its unique combination of electronic properties and functional groups makes it a versatile scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound,6-cyclopropyl-2,3-dihydropyridazin-3-one is poised to play an important role in the development of innovative therapeutics for unmet medical needs.
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